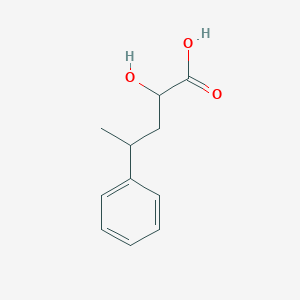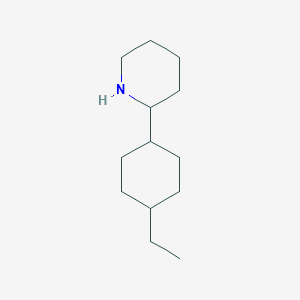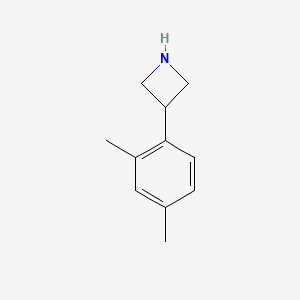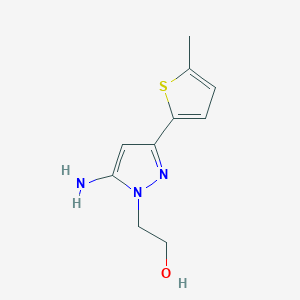
2-Hydroxy-4-phenylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-phenylpentanoic acid is an organic compound with a hydroxyl group and a phenyl group attached to a pentanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-phenylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of diethyl 2-acetamidomalonate with propargyl tosylate, followed by a sequence of hydrolysis, decarboxylation, diazotization, and hydroxylation . This method is noted for its simplicity, cost-effectiveness, and safety.
Industrial Production Methods: In industrial settings, the production of this compound often employs biocatalytic asymmetric reduction techniques. For instance, the reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases has been shown to be highly efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-4-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products:
Oxidation: Formation of 2-oxo-4-phenylpentanoic acid.
Reduction: Formation of 2-hydroxy-4-phenylpentanol.
Substitution: Formation of halogenated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-phenylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of various bioactive compounds.
Biology: It is used in the study of enzyme inhibitors and metabolic pathways.
Industry: It is utilized in the production of biodegradable polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-phenylpentanoic acid involves its interaction with specific molecular targets. For instance, as a precursor to ACE inhibitors, it inhibits the enzyme responsible for converting angiotensin I to angiotensin II, thereby lowering blood pressure . The hydroxyl and phenyl groups play crucial roles in binding to the active site of the enzyme, blocking its activity.
Vergleich Mit ähnlichen Verbindungen
3-Amino-2-hydroxy-3-phenylpropanoic acid: Used as an aminopeptidase N inhibitor.
4-Hydroxy-2-pentanone: Undergoes similar oxidation and reduction reactions.
2-Hydroxybenzoic acid (Salicylic acid): Known for its anti-inflammatory properties.
Uniqueness: 2-Hydroxy-4-phenylpentanoic acid is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals and industrial chemicals. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in organic synthesis.
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-hydroxy-4-phenylpentanoic acid |
InChI |
InChI=1S/C11H14O3/c1-8(7-10(12)11(13)14)9-5-3-2-4-6-9/h2-6,8,10,12H,7H2,1H3,(H,13,14) |
InChI-Schlüssel |
KWTMISNKBLBMIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C(=O)O)O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine](/img/structure/B13616037.png)

![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylicacid,cis](/img/structure/B13616051.png)





![methyl (2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate](/img/structure/B13616089.png)
![(2R)-2-[(oxan-4-yl)formamido]propanoic acid](/img/structure/B13616090.png)

![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13616101.png)

